Tertiary Amine Core Eliminates Hydrogen-Bond Donation Relative to Primary Amine BisEA
Bis-(2-methanethiosulfonatoethyl)methylamine possesses zero hydrogen-bond donors (HBD = 0) due to its fully substituted tertiary amine, while its closest structural analog BisEA (Bis-(2-(methanethiosulfonato)ethyl)amine hydrochloride) has three hydrogen-bond donors (two from the protonated primary amine and one from the hydrochloride counterion) . This difference is accompanied by a measured LogP of 1.84 for the target compound, indicating moderate lipophilicity that favors partitioning into hydrophobic environments such as membrane protein domains or organic polymer matrices . In contrast, the hydrochloride salt form of BisEA exhibits substantially higher aqueous solubility (DMF/DMSO) and lower effective LogP . The absence of HBD capacity reduces nonspecific hydrogen-bonding interactions with polar protein surfaces, potentially lowering off-target binding during cysteine-directed crosslinking experiments.
| Evidence Dimension | Hydrogen-bond donor count (HBD) and LogP |
|---|---|
| Target Compound Data | HBD = 0; LogP = 1.84; Solubility: chloroform and methanol (slight heating required) |
| Comparator Or Baseline | BisEA hydrochloride: HBD = 3; LogP not reported (lower due to salt form); Solubility: DMF and DMSO |
| Quantified Difference | Δ HBD = 3 (target 0 vs. BisEA 3); LogP difference cannot be quantified precisely but directionally favors greater lipophilicity for the target compound |
| Conditions | Physicochemical property data from ChemicalBook and Chem960 databases; BisEA solubility from Biotium product datasheet |
Why This Matters
Procurement of the correct amine form determines whether the crosslinker partitions into hydrophobic membrane domains (target compound) or remains in the aqueous phase (BisEA), directly influencing experimental outcomes in membrane protein studies.
